molecular formula C13H15F3N2O B7932785 2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-acetamide

2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-acetamide

Cat. No.: B7932785
M. Wt: 272.27 g/mol
InChI Key: HOBJXFNSIKXZJB-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. Its unique structure, which includes a cyclopropyl group and a trifluoromethyl-benzyl moiety, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-acetamide typically involves the following steps:

    Formation of the cyclopropylamine intermediate: This can be achieved by reacting cyclopropylamine with an appropriate acylating agent.

    Introduction of the trifluoromethyl-benzyl group: This step involves the reaction of the cyclopropylamine intermediate with 3-trifluoromethyl-benzyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine or benzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-cyclopropyl-N-(3-fluoromethyl-benzyl)-acetamide
  • 2-Amino-N-cyclopropyl-N-(3-chloromethyl-benzyl)-acetamide
  • 2-Amino-N-cyclopropyl-N-(3-bromomethyl-benzyl)-acetamide

Uniqueness

2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of compounds with enhanced biological activity and stability.

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)10-3-1-2-9(6-10)8-18(11-4-5-11)12(19)7-17/h1-3,6,11H,4-5,7-8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBJXFNSIKXZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC(=CC=C2)C(F)(F)F)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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